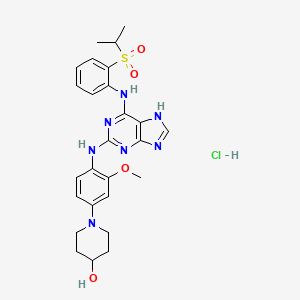
Mps1-IN-3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mps1-IN-3 (hydrochloride) is a potent and selective inhibitor of monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. It ensures proper chromosome alignment and segregation, preventing chromosomal instability and aneuploidy. Mps1-IN-3 (hydrochloride) has shown significant potential in inhibiting the proliferation of cancer cells, particularly glioblastoma cells .
Vorbereitungsmethoden
The synthesis of Mps1-IN-3 (hydrochloride) involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of (3Z)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester with 3,4,5-trimethoxyaniline to form methyl (Z)-2-oxo-3-(phenyl((3,4,5-trimethoxyphenyl)amino)methylene)indoline-6-carboxylate. This intermediate is then further processed to obtain the final compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Mps1-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mps1-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 kinase activity and its effects on cell division.
Biology: Employed in research to understand the role of MPS1 in the spindle assembly checkpoint and its impact on chromosomal stability.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioblastoma and other cancers with high MPS1 expression.
Industry: Utilized in the development of new therapeutic agents targeting MPS1 for cancer treatment
Wirkmechanismus
Mps1-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of MPS1 kinase. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. By inhibiting MPS1, Mps1-IN-3 (hydrochloride) disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in rapidly dividing cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Mps1-IN-3 (hydrochloride) is compared with other MPS1 inhibitors such as:
CFI-402257: Another potent MPS1 inhibitor with similar anti-cancer properties.
BAY-1161909: A selective MPS1 inhibitor currently in clinical trials.
BOS-172722: Known for its high selectivity and efficacy in preclinical studies.
Mps1-IN-3 (hydrochloride) stands out due to its high potency and selectivity, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C26H32ClN7O4S |
|---|---|
Molekulargewicht |
574.1 g/mol |
IUPAC-Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
InChI-Schlüssel |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


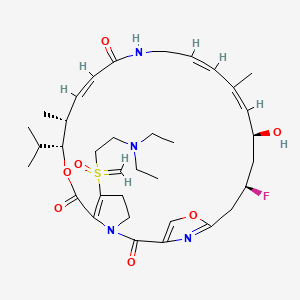
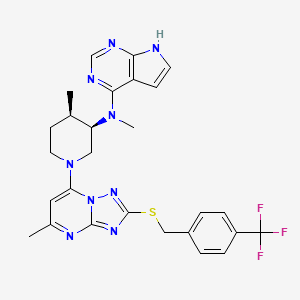
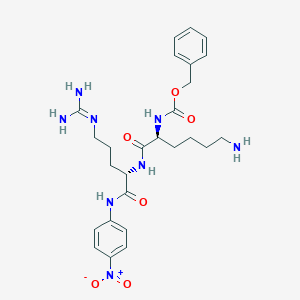
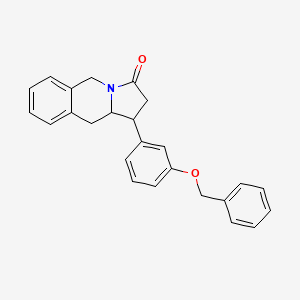

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
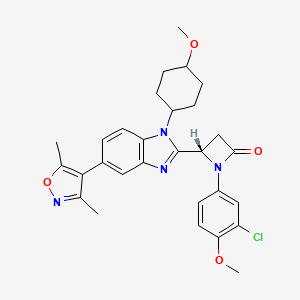
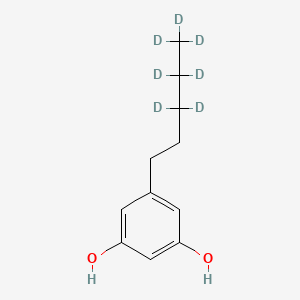
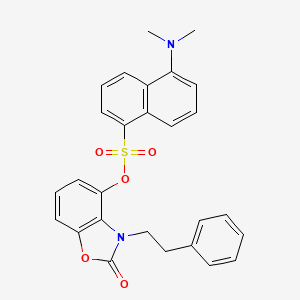
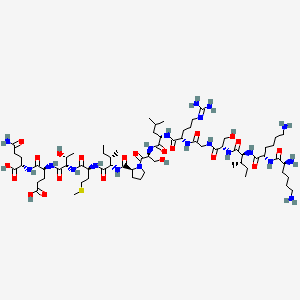
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
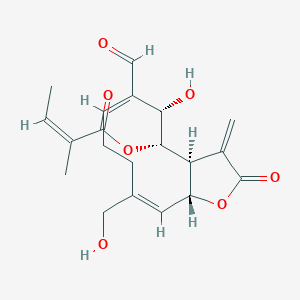
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
